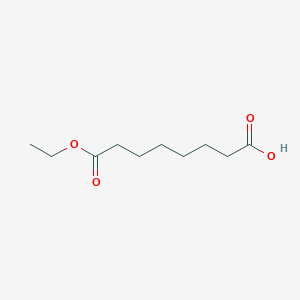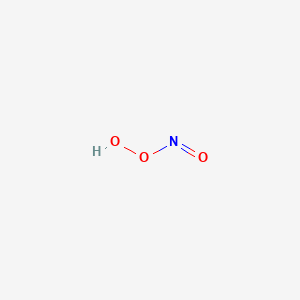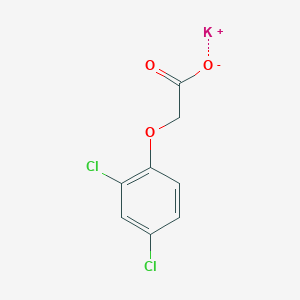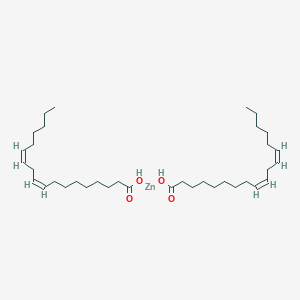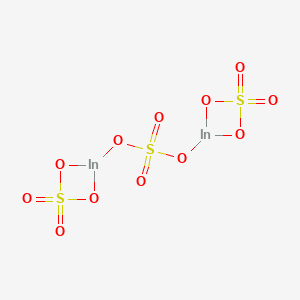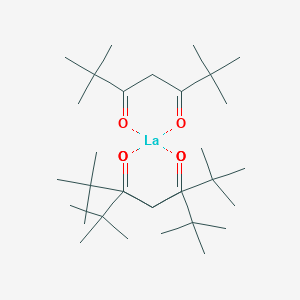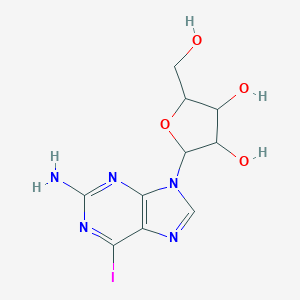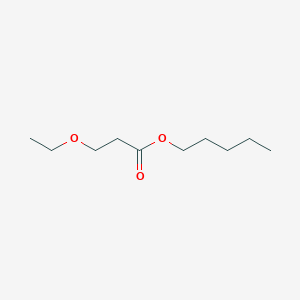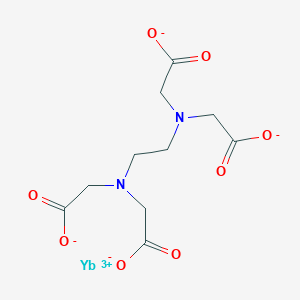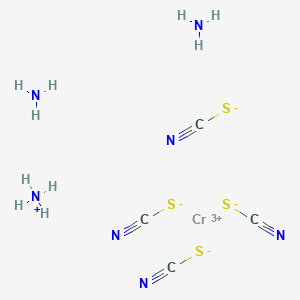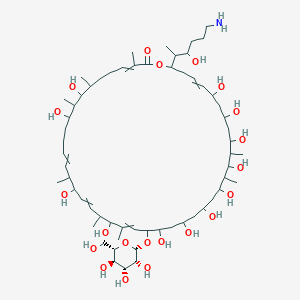
Desertomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Desertomycin is a naturally occurring antibiotic compound that is produced by Streptomyces species. It was first isolated in 1959 from a soil sample collected in the Sonoran Desert in Arizona, USA. Desertomycin has been found to possess potent antimicrobial properties, making it a promising candidate for use in scientific research.
Scientific Research Applications
Antibiotic and Antitumor Activities
Desertomycin G, identified from Streptomyces althioticus MSM3, displays significant antibiotic activity against various clinically relevant antibiotic-resistant pathogens, including Mycobacterium tuberculosis, Corynebacterium urealyticum, and Staphylococcus aureus. It also exhibits strong action against Gram-positive clinical pathogens like Streptococcus pneumoniae, Streptococcus pyogenes, Enterococcus faecium, Enterococcus faecalis, and Clostridium perfringens. Moreover, desertomycin G shows moderate antibiotic activity against certain Gram-negative pathogens and affects the viability of tumor cell lines like human breast adenocarcinoma (MCF-7) and colon carcinoma (DLD-1), though it doesn't affect normal mammary fibroblasts (Braña et al., 2019).
Biosynthesis
Desertomycin A's biosynthesis involves a unique process. It's hypothesized to be formed by polyketide synthases primed with 4-guanidinylbutanoyl-CoA. The enzyme amidinohydrolase plays a crucial role in the final-stage de-amidination of the guanidino-substituted natural product, leading to the formation of desertomycin A. This enzymatic action provides a naturally evolved example of protective-group chemistry (Hong et al., 2015).
Enzymatic Modification and Resistance
Desertomycin A, along with its inactive analogue desertomycin X, can be modified by the enzyme N-succinyltransferase, which is encoded by a cryptic siderophore biosynthesis gene cluster. This modification leads to the inactivation of a variety of structurally diverse antibiotics. It suggests a potential role in antibiotic resistance in natural habitats, where antibiotic concentration is usually low (Schneider et al., 2022).
Genetic Studies
The biosynthetic gene cluster for desertomycin has been identified and cloned from Streptomyces nobilis JCM4274. This cloning process, using a bacterial artificial chromosome vector, led to its successful introduction in Streptomyces lividans TK23, with a considerable yield of desertomycin, signifying the potential for large-scale production and further research into its applications (Hashimoto et al., 2020).
properties
CAS RN |
12728-25-5 |
|---|---|
Product Name |
Desertomycin |
Molecular Formula |
C61H109NO21 |
Molecular Weight |
1192.5 g/mol |
IUPAC Name |
42-(6-amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one |
InChI |
InChI=1S/C61H109NO21/c1-32-15-10-11-19-47(70)38(7)55(75)33(2)16-12-17-35(4)60(80)81-51(37(6)46(69)20-14-24-62)21-13-18-41(64)26-42(65)28-48(71)39(8)56(76)40(9)49(72)29-43(66)27-44(67)30-50(73)52(25-36(5)54(74)34(3)22-23-45(32)68)82-61-59(79)58(78)57(77)53(31-63)83-61/h10,13,15,17-18,22-23,25,32-34,37-59,61,63-79H,11-12,14,16,19-21,24,26-31,62H2,1-9H3/t32?,33?,34?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53-,54?,55?,56?,57-,58+,59+,61-/m0/s1 |
InChI Key |
FKPDQSQJNFFSAS-VDBABUHVSA-N |
Isomeric SMILES |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)O[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |
SMILES |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |
Canonical SMILES |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |
synonyms |
desertomycin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one](/img/structure/B81270.png)
![(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B81274.png)
